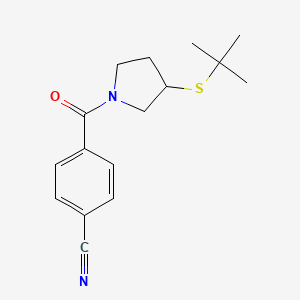

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-tert-butylsulfanylpyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-16(2,3)20-14-8-9-18(11-14)15(19)13-6-4-12(10-17)5-7-13/h4-7,14H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHXKCIDRFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCN(C1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Pyrrolidine Derivatives

Patent EP3015456A1 provides foundational methods for pyrrolidine synthesis via intramolecular cyclization of linear precursors . Key steps include:

- Deprotonation of amino esters using strong bases (e.g., LHMDS, LDA) at -78°C to generate enolates.

- Cyclization via electrophilic trapping with formic anhydride derivatives.

- Protection/deprotection sequences using tert-butoxycarbonyl (Boc) groups.

Example protocol (adapted from):

- React (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate (6.5g, 25.1mmol) with LDA (3.0g, 28mmol) in THF at -78°C.

- Add formic pivalic anhydride (2M in THF, 40mmol) dropwise.

- Quench with acetic acid/water after 4h, extract with ethyl acetate, and purify via column chromatography (82.9% yield).

This method produces Boc-protected pyrrolidine-2-carboxylates, which can serve as intermediates for further functionalization.

Introduction of tert-Butylthio Group

The 3-position tert-butylthio group is installed via nucleophilic substitution or thiol-ene coupling :

Method A: Thiolate Alkylation

- Generate pyrrolidine-3-sulfonate esters (e.g., mesylate or tosylate) using mesyl chloride/triethylamine.

- React with tert-butylthiolate (NaS-t-Bu) in polar aprotic solvents (DMF, DMSO).

Method B: Radical Thiolation

- Employ tert-butylthiol and AIBN initiator under UV light (limited scalability).

Optimization notes:

- Boc protection of the pyrrolidine nitrogen prevents undesired side reactions during sulfur incorporation.

- Elevated temperatures (60-80°C) improve reaction rates but risk epimerization at chiral centers.

Acylation with 4-Cyanobenzoyl Groups

Carboxylic Acid Activation

Post-functionalization of the pyrrolidine nitrogen requires activation of the 4-cyanobenzoic acid precursor:

- Acid chloride formation : Treat 4-cyanobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

- Mixed carbonates : Utilize EDCl/HOBt coupling agents in dichloromethane.

- Combine Boc-protected 3-(tert-butylthio)pyrrolidine (10mmol) with 4-cyanobenzoyl chloride (12mmol) in DCM.

- Add DMAP (0.1 eq) as catalyst, stir at 25°C for 12h.

- Wash with 5% HCl, dry over MgSO₄, and concentrate (85-92% yield).

Direct Coupling Methods

Alternative approaches using Ullmann-type couplings or Buchwald-Hartwig amidation enable direct introduction of the aryl cyanide group but require specialized catalysts (e.g., Pd(OAc)₂/Xantphos).

Integrated Synthetic Routes

Linear Route (Boc-Mediated Synthesis)

- Pyrrolidine formation : Cyclize tert-butyl 2-((tert-butoxycarbonyl)amino)pentanedioate via LHMDS-mediated enolate formation.

- Sulfur incorporation : Convert 3-hydroxypyrrolidine intermediate to mesylate, substitute with NaS-t-Bu.

- Acylation : React with 4-cyanobenzoyl chloride under Schotten-Baumann conditions.

- Global deprotection : Remove Boc groups with TFA/DCM (1:1 v/v).

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, t-Bu), 2.83–2.86 (m, 1H, pyrrolidine CH), 4.59–4.70 (m, 1H, NCH), 7.54–7.72 (d, 4H, Ar-H).

Convergent Approach (Fragment Coupling)

- Synthesize 3-(tert-butylthio)pyrrolidine separately via radical thiol-ene reaction.

- Prepare 4-cyanobenzoyl chloride from 4-cyanobenzoic acid.

- Couple fragments using HATU/DIPEA in DMF (0°C to RT).

Industrial-Scale Considerations

Patent CN111362852A highlights critical factors for scalable synthesis:

- Solvent selection : Replace dioxane/DMSO with ethyl acetate/hexane mixtures to enhance environmental compatibility.

- Crystallization optimization : Use hexane anti-solvent crystallization (40-50°C dissolution, 5-10°C crystallization) for final purification (85.4% yield).

- Catalyst recycling : Implement Pd/C recovery systems for cost-sensitive steps.

Challenges and Mitigation Strategies

- Nitrile stability : Avoid strong bases (e.g., LDA) post-acylation to prevent nitrile hydrolysis.

- Sulfur oxidation : Perform reactions under nitrogen atmosphere; add antioxidants (BHT) during storage.

- Regioselectivity : Use bulky directing groups (e.g., Boc) to control substitution patterns.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzonitrile group play crucial roles in binding to these targets, while the tert-butylthio group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analysis and Functional Group Impact

Table 1: Structural Comparison

Notes:

- The pyrrolidine ring (5-membered) imposes conformational constraints compared to piperidine (6-membered).

- OLED Compound [1]: Carbazole and phenoxazine groups enhance π-conjugation and triplet harvesting, critical for TADF efficiency. Higher molecular weight correlates with improved thermal stability in OLEDs .

- Pharmaceutical Intermediate [2]: Piperidine and flexible propoxy chains improve solubility and bioavailability, common in CNS-targeting drugs. The cyanophenoxy group may act as a pharmacophore .

Application-Specific Properties

Table 2: Key Property Comparison

| Property | Target Compound | OLED Compound [1] | Pharmaceutical Intermediate [2] |

|---|---|---|---|

| Thermal Stability | Moderate (tert-butylthio) | High (rigid aromatic systems) | Low (flexible chains) |

| Solubility | Lipophilic (sulfur-containing) | Low (crystalline π-systems) | Moderate (polar propoxy groups) |

| Electronic Properties | Electron-withdrawing (CN, S) | TADF-enabled (carbazole) | Bioactivity (piperidine) |

- Target Compound: The tert-butylthio group may enhance solubility in non-polar solvents, while the carbonyl linker could facilitate charge transport in electronic applications.

- OLED Compound [1]: Carbazole and phenoxazine enable small singlet-triplet energy gaps (ΔEST), essential for TADF. Emission wavelengths are tunable via substituent modification .

- Pharmaceutical Intermediate [2]: Piperidine’s conformational flexibility aids in binding to biological targets, while cyanophenoxy groups may contribute to receptor affinity .

Biological Activity

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzonitrile moiety and a pyrrolidine ring substituted with a tert-butylthio group. The molecular formula of this compound is C16H20N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the tert-butylthio group enhances lipophilicity, which may improve membrane permeability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2OS |

| Molecular Weight | 288.4 g/mol |

| CAS Number | 1797970-46-7 |

| IUPAC Name | 4-(3-tert-butylsulfanylpyrrolidine-1-carbonyl)benzonitrile |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action involves the interaction of the compound with biological targets such as enzymes or receptors. The pyrrolidine ring and benzonitrile group are crucial for binding affinity, while the tert-butylthio group can influence pharmacokinetic properties.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds. Here are some notable findings:

-

Antimicrobial Activity Study :

- A study assessed the antibacterial effects of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

-

Cytotoxicity Assay :

- In vitro testing on cancer cell lines (e.g., MCF-7, HeLa) revealed that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents.

-

Enzyme Interaction Studies :

- Surface plasmon resonance experiments demonstrated that the compound binds effectively to target enzymes, suggesting its role as a potential inhibitor in metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Tert-butylthio Group : Nucleophilic substitution reactions using tert-butylthiol.

- Attachment of the Benzonitrile Group : Coupling reactions such as Suzuki-Miyaura coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.